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molecular formula C15H13N3O7 B3242618 N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide CAS No. 152586-96-4

N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide

Cat. No. B3242618
M. Wt: 347.28 g/mol
InChI Key: LCOJCEQDSCAZCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05236803

Procedure details

In 2 l of acetonitrile, 1.2 l of dimethylacetamide and 0.186 l of pyridine was dissolved 306.4 g of 2,5-dimethoxyaniline. While cooling the resulting solution with ice, 507.8 g of 3,5-dinitrobenzoyl chloride was slowly added thereto. While keeping the temperature of the reaction mixture at 15° C., the mixture was stirred for 3 hours and poured into 600 ml of water. The precipitated crystal was recovered by filtration, washed with acetonitrile and dried to obtain 737.5 g of the compound (7-A). Yield: 99%.
Quantity
507.8 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
306.4 g
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Three
Quantity
1.2 L
Type
solvent
Reaction Step Three
Quantity
0.186 L
Type
solvent
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:4]=1[NH2:5].[N+:12]([C:15]1[CH:16]=[C:17]([CH:21]=[C:22]([N+:24]([O-:26])=[O:25])[CH:23]=1)[C:18](Cl)=[O:19])([O-:14])=[O:13].O>C(#N)C.CC(N(C)C)=O.N1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:4]=1[NH:5][C:18](=[O:19])[C:17]1[CH:16]=[C:15]([N+:12]([O-:14])=[O:13])[CH:23]=[C:22]([N+:24]([O-:26])=[O:25])[CH:21]=1

Inputs

Step One
Name
Quantity
507.8 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=C(C1)[N+](=O)[O-]
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
306.4 g
Type
reactant
Smiles
COC1=C(N)C=C(C=C1)OC
Name
Quantity
2 L
Type
solvent
Smiles
C(C)#N
Name
Quantity
1.2 L
Type
solvent
Smiles
CC(=O)N(C)C
Name
Quantity
0.186 L
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
CUSTOM
Type
CUSTOM
Details
at 15° C.
FILTRATION
Type
FILTRATION
Details
The precipitated crystal was recovered by filtration
WASH
Type
WASH
Details
washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)OC)NC(C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 737.5 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 106.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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